molecular formula C19H24N2O3 B246997 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

カタログ番号 B246997
分子量: 328.4 g/mol
InChIキー: MOCCXTPJFYESMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide, also known as BMS-986020, is a small molecule inhibitor that targets the lysophosphatidic acid 1 (LPA1) receptor. The LPA1 receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including cell proliferation, migration, and survival. BMS-986020 has shown promise as a potential therapeutic agent for a range of diseases, including fibrosis, cancer, and neuropathic pain.

作用機序

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the LPA1 receptor, which is a member of the lysophospholipid receptor family. The LPA1 receptor is activated by lysophosphatidic acid (LPA), a bioactive lipid that is involved in a variety of physiological processes. Activation of the LPA1 receptor by LPA leads to the activation of downstream signaling pathways that regulate cell proliferation, migration, and survival. 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide binds to the LPA1 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of cellular processes that are regulated by the LPA1 receptor.
Biochemical and Physiological Effects
3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of liver, lung, and kidney disease, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce fibrosis by inhibiting the activation of hepatic stellate cells, reducing the deposition of extracellular matrix proteins, and promoting the resolution of fibrotic tissue. In animal models of breast and ovarian cancer, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and metastasis by reducing the proliferation and survival of cancer cells and inhibiting angiogenesis. In animal models of nerve injury, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce neuropathic pain by inhibiting the activation of microglia and astrocytes in the spinal cord.

実験室実験の利点と制限

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for the LPA1 receptor and does not inhibit other lysophospholipid receptors. However, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. In addition, it has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several potential future directions for research on 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective LPA1 receptor inhibitors. Another area of interest is the investigation of the role of the LPA1 receptor in other disease processes, such as inflammation and autoimmune disorders. In addition, further studies are needed to determine the safety and efficacy of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide in human clinical trials, and to identify potential biomarkers that can be used to monitor its therapeutic effects.

合成法

The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been described in several publications. One method involves the reaction of 4-methoxybenzylamine with 3-chloropropanoic acid to form an intermediate, which is then reacted with 2-hydroxyethylamine and benzyl isocyanate to yield the final product. Other methods involve the use of different starting materials and reaction conditions.

科学的研究の応用

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. In preclinical studies, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit LPA1 receptor signaling and reduce fibrosis in animal models of liver, lung, and kidney disease. It has also been shown to inhibit tumor growth and metastasis in animal models of breast and ovarian cancer. In addition, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce neuropathic pain in animal models of nerve injury.

特性

分子式

C19H24N2O3

分子量

328.4 g/mol

IUPAC名

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H24N2O3/c1-24-18-9-7-17(8-10-18)20-19(23)11-12-21(13-14-22)15-16-5-3-2-4-6-16/h2-10,22H,11-15H2,1H3,(H,20,23)

InChIキー

MOCCXTPJFYESMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

正規SMILES

COC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。